PDE10A Binding Affinity: AMG-7980 vs. Papaverine
AMG-7980 demonstrates a significantly higher binding affinity for PDE10A compared to the earlier-generation tracer papaverine. The K_D of AMG-7980 was measured at 0.94 nM in rat striatal homogenate [1], whereas papaverine exhibits an IC50 of 36 nM for PDE10A in enzymatic assays [2]. This represents an approximate 38-fold increase in potency for AMG-7980 under these respective assay conditions.
| Evidence Dimension | PDE10A Binding Affinity |
|---|---|
| Target Compound Data | K_D = 0.94 nM |
| Comparator Or Baseline | Papaverine: IC50 = 36 nM |
| Quantified Difference | Approximately 38-fold higher potency for AMG-7980 |
| Conditions | Target: Rat striatum homogenate ([3H]AMG-7980); Comparator: Enzymatic assay |
Why This Matters
Higher affinity is critical for PET tracer applications, as it enables the detection of lower target densities and improves signal-to-noise ratios in imaging studies.
- [1] Hu, E., et al. (2012). Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer. Journal of Medicinal Chemistry, 55(10), 4776–4787. doi:10.1021/jm3002372 View Source
- [2] Tu, Z., et al. (2010). Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: radiosynthesis, in vitro and in vivo evaluation. Nuclear Medicine and Biology, 37(4), 509–516. doi:10.1016/j.nucmedbio.2010.01.001 View Source
